4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
Description
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-amino-1-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-5-6(9)7(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) |
InChI Key |
VGQISECRGLJZRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Addition of the Ethyl and Hydroxyethyl Groups: These groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carbonyl group can lead to the formation of an alcohol.
Scientific Research Applications
Biological Activities
Anticancer Potential
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer activities. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and demonstrate cytotoxic effects against various human cancer cell lines, including breast and colon cancers .
Mechanism of Action
The biological activity of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide may be attributed to its ability to interact with specific biological targets, potentially inhibiting pathways involved in cell proliferation and survival. This interaction is crucial for developing new anticancer agents .
Anticancer Agents
The compound has been investigated as a potential anticancer agent due to its structural features that allow for tailored interactions with biological targets. In vitro studies have demonstrated its efficacy in inhibiting the growth of cancer cell lines, suggesting its use in cancer therapy .
Pharmacological Research
The unique functional groups present in 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide make it a subject of interest in pharmacological research aimed at discovering new therapeutic agents. Its synthesis and modification could lead to the development of novel drugs targeting various diseases .
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cannabinoid Receptor Modulation
- SR-141716A (Rimonabant) and AM251 (): These pyrazole-3-carboxamides share the core carboxamide functionality but differ in substituents. SR-141716A has a 4-chlorophenyl and 2,4-dichlorophenyl group, while AM251 incorporates an iodophenyl group. Both act as cannabinoid receptor antagonists. The absence of aromatic halogens in 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide suggests divergent biological targets, likely due to its polar 2-hydroxyethyl group enhancing solubility but reducing lipophilicity critical for blood-brain barrier penetration .
Pyrazole-Based Kinase Inhibitors
- Compound 15 (PLK1 Inhibitor) (): This inhibitor (IC₅₀ = 219 nM) features a 4-benzyloxy group and a 2-phenylaminopyridin-4-yl substituent.
Acyclonucleoside Derivatives
- 5-(2-Hydroxyethyl) Pyrimidine Derivatives (): These compounds, such as penciclovir-like analogues, utilize hydroxyalkyl chains to mimic ribose moieties for antiviral activity. The hydroxyethyl group in 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide may similarly enhance hydrogen bonding with enzymes like thymidine kinase, though pyrazole cores lack the pyrimidine ring’s nucleoside-mimicking capacity .
Other Pyrazole-3-carboxamides
- 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide (): This positional isomer (carboxamide at C5 instead of C3) demonstrates how minor structural shifts alter physicochemical properties. The propyl-linked methylpyrazole side chain increases molecular weight (C₁₅H₂₃N₇O₂) and may enhance allosteric interactions in target proteins .
- 4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide (): Fluorination and morpholine substitution introduce electronegative and basic moieties, respectively. These modifications could improve metabolic stability and tissue penetration compared to the hydroxyethyl variant .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, commonly referred to as 4AP, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
The structure of 4AP features a pyrazole ring, which is known for its versatility in drug design. The presence of amino and hydroxyethyl substituents enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 4AP exhibit notable anticancer properties. For instance, compounds structurally related to 4AP have shown significant inhibition of cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. Specific studies report growth inhibition percentages of 54.25% and 38.44%, respectively, indicating selective cytotoxicity towards cancerous cells while sparing normal fibroblasts .
Anti-inflammatory Effects
4AP has been evaluated for its anti-inflammatory potential. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro and in vivo . This suggests that 4AP may be beneficial in treating inflammatory diseases.
Antioxidant Properties
The compound has also been assessed for its antioxidant activity. Certain derivatives of 4AP demonstrated favorable antioxidant profiles, which are crucial for mitigating oxidative stress-related damage in cells .
The mechanisms through which 4AP exerts its biological effects involve multiple pathways:
- Inhibition of Protein Kinases : The pyrazole scaffold is recognized for its ability to inhibit various protein kinases implicated in cancer progression. For example, studies have highlighted the interaction of pyrazole derivatives with p38 MAPK pathways, which play a critical role in inflammation and cancer cell survival .
- Cell Cycle Arrest : Investigations into the mechanism of action reveal that certain derivatives can induce cell cycle arrest at the G2/M phase, promoting apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Case Studies
Several case studies have highlighted the efficacy of 4AP and its derivatives:
- Cytotoxicity against Cancer Cell Lines : A study demonstrated that a specific derivative exhibited over 90% cytotoxicity against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells, showcasing its potential as a lead compound for further development .
- Anti-inflammatory Activity : In vivo studies indicated that 4AP significantly reduced inflammation markers in animal models, suggesting its potential utility in treating chronic inflammatory conditions .
Tables
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, and how can reaction efficiency be optimized?
Answer:
The synthesis of pyrazole carboxamides typically involves cyclocondensation of hydrazides with β-keto esters or acrylates, followed by functionalization. For example, ethyl 2-cyano-3-ethoxyacrylate has been used as a precursor for pyrazole rings via condensation with sulfonylhydrazides . Optimization strategies include:
- Temperature control : Reactions often proceed at 80–100°C to minimize side products .
- Catalysis : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Yield improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Table 1: Representative Reaction Conditions for Pyrazole Carboxamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazide + β-keto ester, 90°C, 12 h | 65–78 | |
| Amidation | HATU/DIPEA, DMF, rt, 4 h | 82 | |
| Purification | Ethanol/water recrystallization | 95% purity |
Advanced: How can quantum chemical calculations and cheminformatics address challenges in designing pyrazole carboxamide derivatives with target biological activities?
Answer:
Computational approaches, such as density functional theory (DFT) and molecular docking, are critical for rational design:
- Reaction path prediction : Quantum mechanics (e.g., Gaussian 16) identifies low-energy pathways for cyclization and functionalization .
- Electronic effects : HOMO-LUMO analysis predicts reactivity of the pyrazole ring toward electrophiles/nucleophiles .
- Structure-activity relationships (SAR) : Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., enzymes or receptors) .
- Data-driven optimization : Machine learning algorithms (e.g., random forests) analyze experimental datasets to prioritize substituents with desired properties (e.g., logP, binding affinity) .
Key Insight: Contradictions in biological activity data (e.g., conflicting IC₅₀ values for similar derivatives) can arise from solvation effects or conformational flexibility. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations resolve these discrepancies by modeling explicit solvent interactions .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing pyrazole carboxamide derivatives?
Answer:
- ¹H/¹³C NMR : Assigns substituent positions and confirms carboxamide formation. For example, the NH proton of the carboxamide group appears at δ 10–12 ppm in DMSO-d₆ .
- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and NH bending at ~1550 cm⁻¹ .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For instance, the pyrazole ring in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile adopts a planar geometry with intermolecular N–H···N bonds .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
Table 2: Typical Spectral Data for Pyrazole Carboxamides
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.4–2.6 (CH₂ of ethyl group) | |
| X-ray diffraction | Crystallographic R-factor < 0.05 | |
| HRMS (ESI+) | [M+H]⁺ m/z calc. 265.1294, found 265.1292 |
Advanced: How can researchers reconcile conflicting solubility and stability data for pyrazole carboxamides in pharmacological assays?
Answer:
Discrepancies often arise from assay conditions (pH, temperature) or aggregation tendencies. Methodological solutions include:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin inclusion complexes .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Aggregation screening : Dynamic light scattering (DLS) detects nanoparticles >100 nm, which may skew bioactivity data .
- pH-dependent studies : Titrate compounds in buffers (pH 2–9) to identify optimal storage conditions .
Case Study: Derivatives with electron-withdrawing groups (e.g., -NO₂) showed improved solubility in polar solvents but reduced stability under acidic conditions, highlighting trade-offs in structural design .
Basic: What are the best practices for purity assessment and analytical validation of pyrazole carboxamides?
Answer:
- HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA modifier) for >98% purity .
- Elemental analysis : Acceptable C/H/N tolerances ±0.4% .
- TLC monitoring : Silica gel GF₂₅₄ plates with ethyl acetate/hexane (1:1) eluent; Rf ~0.5 for target compounds .
- Counterion analysis : Ion chromatography (e.g., for hydrochloride salts) ensures stoichiometric equivalence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
